Product packaging for 5-Phenyl-1,2,4-thiadiazole(Cat. No.:)

5-Phenyl-1,2,4-thiadiazole

Cat. No.: B8641319
M. Wt: 162.21 g/mol
InChI Key: LQIITQSGYNMPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1,2,4-thiadiazole is a high-purity heterocyclic organic compound of significant interest in modern chemical and agrochemical research. This compound features a five-membered thiadiazole ring—containing one sulfur and two nitrogen atoms—substituted with a phenyl group at the 5-position. The 1,2,4-thiadiazole isomer is a versatile scaffold in medicinal and agricultural chemistry due to its ability to interact with diverse biological targets . Recent studies highlight the potential of 1,2,4-thiadiazole derivatives in developing novel insecticides. Structural analogs have demonstrated promising activity against sap-feeding pests, which are a major threat to global agriculture . The incorporation of a sulfur atom in the ring structure often enhances the liposolubility of the resulting analogs, which can improve their biological activity and interaction with target enzymes . Researchers are exploring 1,2,4-thiadiazole-based compounds to address the critical challenge of increasing pesticide resistance . The synthesis of such derivatives is an active field aimed at discovering new active agents with different modes of action. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2S B8641319 5-Phenyl-1,2,4-thiadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

5-phenyl-1,2,4-thiadiazole

InChI

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H

InChI Key

LQIITQSGYNMPGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NS2

Origin of Product

United States

Synthetic Methodologies for 5 Phenyl 1,2,4 Thiadiazole and Its Derivatives

Established Ring-Closure Strategies

Traditional methods for synthesizing the 1,2,4-thiadiazole (B1232254) core often rely on the formation of key nitrogen-sulfur bonds through cyclization of acyclic precursors. These methods are well-documented and form the foundation of thiadiazole chemistry.

Oxidative Dimerization of Thioamides

One of the most general and straightforward methods for the synthesis of symmetrical 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. acs.orgrsc.org This approach is valued for its simplicity and favorable atom economy. rsc.org The reaction involves the oxidation of two equivalents of a thioamide, such as thiobenzamide, to form the stable five-membered heterocyclic ring.

A wide array of oxidizing agents has been successfully employed for this transformation. acs.orgresearchgate.net These include:

Halogen-based reagents: Iodine is a common choice.

Peroxides: Hydrogen peroxide and tert-butyl hydrogen peroxide (TBHP) are effective. rsc.orgresearchgate.net

Hypervalent iodine compounds: Reagents like 2-iodoxybenzoic acid (IBX) and phenyliodine(III) bis(trifluoroacetate) (PIFA) promote efficient cyclization. acs.orgorganic-chemistry.org

Other oxidants: Oxone, molecular oxygen, and copper(II) triflate have also been utilized. acs.org

A noteworthy advancement is a one-pot, two-step synthesis that starts from primary amides. In this solvent-free method, the amide is first converted to the corresponding thioamide in situ using Lawesson's reagent, which then undergoes oxidative dimerization with TBHP to yield the 1,2,4-thiadiazole. rsc.org

More recently, a chemoenzymatic strategy has been developed using vanadium-dependent haloperoxidase enzymes. acs.org This biocatalytic approach uses a catalytic amount of a halide salt (e.g., KBr) and hydrogen peroxide as the terminal oxidant, offering a green alternative to traditional chemical oxidants. acs.org The mechanism is proposed to proceed through two distinct enzyme-mediated S-bromination events that facilitate the cyclization. acs.org

Table 1: Oxidizing Agents for Dimerization of Thioamides
Oxidizing AgentTypical ConditionsReference
tert-Butyl Hydrogen Peroxide (TBHP)Solvent-free, with Lawesson's reagent from amide rsc.org
2-Iodoxybenzoic acid (IBX)Conventional heating or microwave acs.org
OxoneAqueous or organic solvent acs.org
Vanadium Haloperoxidase/H₂O₂/KBrAqueous buffer acs.org
Phenyliodine(III) bis(trifluoroacetate)Organic solvent, room temperature organic-chemistry.org

Reactions Involving Amidoximes

Amidoximes serve as versatile precursors for various heterocycles, including derivatives of 1,2,4-thiadiazoles. A key method involves the reaction of an amidoxime with 1,1'-thiocarbonyldiimidazole (TCDI). researchgate.net This reaction leads to the formation of 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles. researchgate.net

The process is believed to proceed through a thioxocarbamate intermediate. This intermediate then undergoes rearrangement to a thiol carbamate, which subsequently cyclizes to afford the final thiadiazolone product. researchgate.net The rearrangement and cyclization steps can be promoted by the addition of silica gel or a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂). researchgate.net This strategy provides a facile route to 5-oxo derivatives of the core thiadiazole structure.

Condensation of Thioimidates with Chloramine

Information regarding the specific synthesis of 5-Phenyl-1,2,4-thiadiazole through the condensation of thioimidates with chloramine is not extensively detailed in recent scientific literature. This route represents a more classical approach to heterocycle formation.

Advanced and Unconventional Synthetic Routes

Modern synthetic chemistry has driven the development of novel methodologies that offer improved efficiency, milder reaction conditions, and access to a broader range of derivatives.

Organocatalytic Approaches

While organocatalysis has emerged as a powerful tool in organic synthesis, its specific application for the direct synthesis of this compound is not yet a widely established or reported method in the reviewed literature.

Base-Mediated Intramolecular Dehydrogenative N–S Coupling

A recently developed, facile, and transition-metal-free synthesis provides access to unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles. acs.org This protocol involves a base-mediated tandem reaction. acs.orgorganic-chemistry.org First, an amidine is treated with a dithioester or an aryl isothiocyanate in a solvent like N,N-dimethylformamide (DMF). This step forms a thioacylamidine intermediate in situ. acs.org

Subsequently, the same base promotes an intramolecular dehydrogenative N–S bond formation within the thioacylamidine intermediate to yield the 1,2,4-thiadiazole ring. acs.org This reaction proceeds under an inert atmosphere at room temperature. The proposed mechanism suggests the involvement of a carbamoyl anion, generated from the deprotonation of the DMF solvent, which acts as a radical initiator for the N–S coupling process. acs.org This method avoids the need for external oxidants or metal catalysts. organic-chemistry.org

Table 2: Examples of Base-Mediated Synthesis of 1,2,4-Thiadiazole Derivatives
Amidine PrecursorDithioester/Isothiocyanate PrecursorBase/SolventProductYieldReference
Benzamidine (B55565)(4-Methoxyphenyl)dithioesterNaH/DMF5-(4-Methoxyphenyl)-3-phenyl-1,2,4-thiadiazole87% acs.org
Benzamidine(4-Methoxyphenyl)dithioesterNaH/DMSO5-(4-Methoxyphenyl)-3-phenyl-1,2,4-thiadiazole75% acs.org

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While specific three-component reactions leading directly to this compound are not extensively reported, one-pot methodologies involving two components that mimic the principles of MCRs in terms of efficiency and procedural simplicity have been successfully employed for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles.

One such notable method involves the reaction of nitriles and thioamides. This approach allows for the synthesis of a variety of 1,2,4-thiadiazoles with different substituents at the 3 and 5 positions. A simple and practical method utilizes molecular iodine as a mediator for the one-pot synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles. rsc.org The reaction proceeds through a sequential intermolecular addition of a thioamide to a nitrile, followed by an intramolecular oxidative coupling of the N-H and S-H bonds, facilitated by the iodine. rsc.org This method is advantageous as it uses readily available starting materials and provides access to unsymmetrically disubstituted 1,2,4-thiadiazoles in moderate to good yields with a broad tolerance for various functional groups. rsc.org

Another approach involves a base-promoted condensation of substituted amidines with dithioesters. This transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles proceeds via a tandem thioacylation of amidines and subsequent in situ intramolecular dehydrogenative N-S bond formation. nih.gov

Reactant 1Reactant 2Reagent/CatalystProductYield (%)
ThiobenzamideAcetonitrileI23-Methyl-5-phenyl-1,2,4-thiadiazoleModerate
BenzamidineDithiobenzoateNaH/DMF3,5-Diphenyl-1,2,4-thiadiazoleGood

Table 1: Examples of One-Pot Syntheses of 1,2,4-Thiadiazole Derivatives

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Sulfides with Nitriles)

1,3-Dipolar cycloaddition is a powerful and widely used method for the construction of five-membered heterocyclic rings. wikipedia.org In the context of this compound synthesis, the reaction between a nitrile sulfide and a nitrile is a key strategy. Nitrile sulfides are transient, reactive 1,3-dipoles that can be generated in situ. arkat-usa.org

The reaction involves the [3+2] cycloaddition of a nitrile sulfide (the 1,3-dipole) with the carbon-nitrogen triple bond of a nitrile (the dipolarophile) to form the 1,2,4-thiadiazole ring. When benzonitrile sulfide is used as the 1,3-dipole, it leads to the formation of 3-phenyl-1,2,4-thiadiazole derivatives. The substituent at the 5-position of the resulting thiadiazole is determined by the R-group of the nitrile used in the reaction.

The generation of nitrile sulfides can be achieved through various methods, including the thermal decomposition of 1,3,4-oxathiazol-2-ones or 1,4,2-dithiazol-5-ones. arkat-usa.orgresearchgate.net The rate of formation of the nitrile sulfide and the subsequent cycloaddition can be influenced by the electronic nature of the substituents on the nitrile sulfide precursor. arkat-usa.org Electron-donating groups on the aryl ring of the precursor tend to accelerate the reaction. arkat-usa.org The formation of nitriles and sulfur as byproducts is a common feature of these reactions, arising from the fragmentation of the nitrile sulfide competing with the cycloaddition. arkat-usa.org

Detailed research has shown that the cycloaddition of benzonitrile sulfide with various aryl nitriles provides a direct route to 3,5-diaryl-1,2,4-thiadiazoles. The reaction conditions and the nature of the substituents on the reacting nitrile can affect the yield of the final product.

Nitrile Sulfide PrecursorNitrileProductYield (%)Reference
5-Phenyl-1,4,2-dithiazol-5-oneBenzonitrile3,5-Diphenyl-1,2,4-thiadiazole62 arkat-usa.org
5-(p-Methoxyphenyl)-1,4,2-dithiazol-5-oneBenzonitrile3-(p-Methoxyphenyl)-5-phenyl-1,2,4-thiadiazole68 arkat-usa.org
5-(p-Chlorophenyl)-1,4,2-dithiazol-5-oneBenzonitrile3-(p-Chlorophenyl)-5-phenyl-1,2,4-thiadiazole55 arkat-usa.org

Table 2: Synthesis of 3-Aryl-5-phenyl-1,2,4-thiadiazoles via 1,3-Dipolar Cycloaddition

Reactivity and Chemical Transformations of 5 Phenyl 1,2,4 Thiadiazole

Nucleophilic Substitution Reactions: Positional Reactivity (e.g., 5-position)

The electronic structure of the 1,2,4-thiadiazole (B1232254) ring renders its carbon atoms susceptible to nucleophilic attack. Computational studies reveal that the π electron density is lowest at the C5 position, making this the most favorable site for nucleophilic substitution. chemicalbook.com This heightened reactivity at the 5-position is a consequence of the electron-withdrawing effects of the two adjacent pyridine-like nitrogen atoms, which significantly deshield this carbon atom. chemicalbook.com

In contrast, the C3-H proton in 3-phenyl-1,2,4-thiadiazole is less deshielded than the C5-H proton in 5-phenyl-1,2,4-thiadiazole, further indicating the lower electron density at the C5 position. chemicalbook.com Consequently, nucleophiles will preferentially attack the C5 carbon of the 1,2,4-thiadiazole ring. While direct nucleophilic substitution on an unsubstituted this compound is not commonly reported, the inherent reactivity of the 5-position makes it a prime target for such reactions, especially if a suitable leaving group is present.

PositionRelative Electron DensitySusceptibility to Nucleophilic AttackRationale
C5 LowestHighSignificant electron deficiency due to the influence of two adjacent nitrogen atoms chemicalbook.comisres.org.
C3 Higher than C5LowLess electron-deficient compared to the C5 position chemicalbook.com.

Electrophilic Reactivity Profile

The electrophilic reactivity of the 1,2,4-thiadiazole ring is limited. isres.org The carbon atoms at the C3 and C5 positions are electron-poor and therefore not susceptible to attack by electrophiles. chemicalbook.com Instead, electrophilic attack occurs preferentially on the nitrogen atoms, which possess lone pairs of electrons. Theoretical calculations and experimental observations suggest that electrophiles will preferentially attack the N4 nitrogen over the N2 nitrogen, leading to the formation of quaternary salts. chemicalbook.com The phenyl substituent at the 5-position can undergo standard electrophilic aromatic substitution reactions, but the thiadiazole ring itself is generally inert to such transformations.

PositionSusceptibility to Electrophilic AttackProduct TypeRationale
N4 Preferred siteQuaternary saltsHigher electron availability compared to N2 chemicalbook.com.
N2 Possible, but less favoredQuaternary saltsLower electron availability compared to N4 chemicalbook.com.
C3/C5 InertNo reactionLow electron density at carbon atoms chemicalbook.comisres.org.

Chemical Stability under Various Conditions (e.g., Acidic, Basic, Redox Environments)

While the parent 1,2,4-thiadiazole ring is reported to be sensitive to acids, alkalis, and redox agents, the presence of substituents at the 3- and 5-positions significantly enhances its stability. chemicalbook.comisres.org Therefore, this compound is a relatively stable compound under a variety of conditions due to the stabilizing effect of the phenyl group and the inherent aromaticity of the heterocyclic ring. isres.org

Acidic and Basic Conditions : Substituted 1,2,4-thiadiazoles exhibit greater resistance to degradation in acidic and basic media compared to the unsubstituted parent compound. isres.org

Redox Environments : Thiadiazole derivatives possess rich electrochemical properties. nih.gov Studies on related 2,3-dihydro-1,3,4-thiadiazole derivatives show they are oxidized through two irreversible one-electron processes, forming a cation-radical in the first step. academicjournals.org While the specific redox behavior of this compound is not detailed, the general class of thiadiazoles is known for its thermal and chemical stability. nih.gov

Photochemical Reaction Mechanisms and Pathways

The photochemistry of this compound is complex, involving multiple reaction pathways including ring closure, sulfur elimination, fragmentation, and rearrangement. acs.orgacs.org Irradiation of this compound leads to a variety of products, the formation of which can be explained through a series of high-energy intermediates. chula.ac.th

Upon irradiation, this compound yields several key products, as summarized in the table below.

ProductName
4 3-Phenyl-1,2,4-thiadiazole
5 Benzonitrile
7 Phenyl-1,3,5-triazine
8 Diphenyl-1,3,5-triazine
9 Diphenyl-1,2,4-thiadiazole (trace)

Table references: acs.orgacs.orgchula.ac.thresearchgate.net

The primary photochemical event for this compound is a photoinduced electrocyclic ring closure. acs.orgacs.org This process leads to the formation of a highly strained bicyclic intermediate, 4-phenyl-1,3-diaza-5-thiabicyclo[2.1.0]pentene. This intermediate is not isolated but is central to explaining the observed photoproducts, including the phototransposition to 3-phenyl-1,2,4-thiadiazole. acs.org 15N-labeling experiments have demonstrated that the sulfur atom in this intermediate can undergo sigmatropic shifts around the four sides of the diazetine ring, leading to scrambling of the nitrogen atom positions. acs.orgacs.org

The thiabicyclo[2.1.0]pentene intermediate is proposed to be unstable and can undergo sulfur elimination. acs.orgresearchgate.net This step is a critical part of the fragmentation pathway, resulting in the formation of a phenyldiazacyclobutadiene intermediate. researchgate.net This reactive species serves as a precursor for subsequent fragmentation and rearrangement reactions.

The fragmentation and rearrangement of this compound proceed from the phenyldiazacyclobutadiene intermediate via two main routes:

Complete Fragmentation : The intermediate can completely fragment to produce benzonitrile. acs.orgresearchgate.net

Cycloaddition and Rearrangement : The phenyldiazacyclobutadiene can undergo a [4+2] cycloaddition reaction, which leads to the formation of unstable tricyclic adducts. researchgate.net These adducts are the suggested precursors to the observed phenyl- and diphenyl-1,3,5-triazine products. acs.orgacs.orgresearchgate.net

In addition to these fragmentation pathways, a notable rearrangement is the phototransposition of this compound to 3-phenyl-1,2,4-thiadiazole. acs.org This reaction is also explained by the formation and subsequent reopening of the thiabicyclo[2.1.0]pentene intermediate. acs.org

Isotopic Labeling Studies for Mechanistic Elucidation (e.g., ¹⁵N-labeling)

Isotopic labeling is a powerful technique utilized to trace the pathways of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. In the study of this compound, the use of stable isotopes, particularly ¹⁵N, has been instrumental in elucidating its chemical transformations and spectroscopic properties.

Detailed research into the synthesis and spectroscopic characteristics of ¹⁵N-labeled this compound has been conducted to pave the way for mechanistic studies researchgate.net. Specifically, this compound-4-¹⁵N was synthesized from commercially available benzamide-¹⁵N researchgate.net. This strategic placement of the ¹⁵N isotope at the N-4 position of the thiadiazole ring allows for direct probing of the role of this specific nitrogen atom in various chemical reactions.

The analysis of these isotopically labeled compounds relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry researchgate.net. The data gathered from these techniques offer a comparative view between the labeled and unlabeled molecules, highlighting subtle differences that can unravel complex mechanistic steps.

Spectroscopic Analysis for Mechanistic Insights

The primary advantage of using ¹⁵N-labeling is the ability to directly observe the fate of the nitrogen atom during a reaction. ¹⁵N has a nuclear spin of ½, making it NMR-active. By comparing the ¹H, ¹³C, and ¹⁵N-NMR spectra of the labeled and unlabeled this compound, researchers can deduce significant information. For instance, the observation of long-range heteronuclear coupling between the ¹⁵N nucleus and various protons and carbons in the molecule provides detailed information about the electronic structure and bonding within the thiadiazole ring researchgate.net.

In mass spectrometry, the heavier ¹⁵N isotope results in a predictable mass shift in the molecular ion and any nitrogen-containing fragments. By analyzing the fragmentation patterns of the labeled compound and comparing them to the unlabeled analogue, the specific fragmentation pathways involving the N-4 nitrogen can be identified. This information is crucial for understanding the stability of the thiadiazole ring and its mode of decomposition under various conditions.

The table below summarizes the key spectroscopic data obtained from ¹⁵N-labeled this compound and its significance in mechanistic elucidation.

Spectroscopic TechniqueType of Data ObtainedSignificance for Mechanistic Elucidation
¹⁵N-NMR Spectroscopy Chemical shifts and coupling constants (¹J, ²J, ³J) involving the ¹⁵N nucleus.Provides direct evidence of the electronic environment of the nitrogen atom. Changes in these parameters during a reaction can indicate bond formation or cleavage at the nitrogen center.
¹H and ¹³C-NMR Spectroscopy Observation of long-range heteronuclear coupling to the ¹⁵N nucleus.Helps in the unambiguous assignment of signals and provides information on the through-bond connectivity, which can be used to track the structural evolution during a chemical transformation.
Mass Spectrometry Mass-to-charge ratio (m/z) of the molecular ion and its fragments.Allows for the tracking of the ¹⁵N atom through fragmentation processes, helping to establish the sequence of bond cleavages and rearrangements in the molecule.

While the synthesis of ¹⁵N-labeled this compound has been reported, the full scope of its application in detailed mechanistic studies of its various reactions is a continuing area of research. The availability of this labeled compound, however, provides a critical tool for definitively answering questions about the intricate chemical transformations of the 1,2,4-thiadiazole ring system.

Advanced Spectroscopic and Structural Elucidation of 5 Phenyl 1,2,4 Thiadiazole

X-ray Crystallography for Definitive Molecular Architecture

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Determination of Bond Geometries and Dihedral Angles

A comprehensive search of crystallographic databases and scientific literature did not yield a reported crystal structure for the specific compound 5-Phenyl-1,2,4-thiadiazole. Therefore, experimental data on its specific bond geometries and dihedral angles are not available in the reviewed sources.

Analysis of Ring Planarity and Conformational Features

Without an available crystal structure, an experimental analysis of the planarity of the 1,2,4-thiadiazole (B1232254) ring and the conformational relationship with the phenyl substituent for this compound cannot be provided. Such an analysis would typically involve calculating the root-mean-square deviation from the mean plane of the heterocyclic ring and determining the torsion angle between the phenyl and thiadiazole rings.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and electronic environment of atoms within a molecule. Advanced techniques, including multi-dimensional and heteronuclear NMR, offer deeper structural insights.

Multi-Dimensional NMR Techniques (e.g., 2D NMR) for Connectivity Elucidation

Specific multi-dimensional NMR data, such as COSY, HSQC, or HMBC spectra, for this compound were not found in the surveyed literature. These techniques are instrumental in confirming the covalent framework of a molecule by establishing through-bond correlations between nuclei (e.g., ¹H-¹H, ¹H-¹³C), but no such specific analysis for this compound has been published in the available sources.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

The nitrogen atoms in the 1,2,4-thiadiazole ring exist in distinct chemical environments, which can be probed effectively using ¹⁵N NMR spectroscopy. Research involving isotopically labeled compounds provides unambiguous assignment of nitrogen resonances.

A study by Pavlik, Changtong, and Tantayanon specifically synthesized this compound-4-¹⁵N to investigate its spectroscopic properties. researchgate.netresearchgate.net The use of benzamide-¹⁵N as a starting material allowed for the selective incorporation of the ¹⁵N isotope at the 4-position of the thiadiazole ring. researchgate.net The ¹⁵N NMR spectrum of this labeled compound was recorded and analyzed, revealing the specific chemical shift for the N4 atom. researchgate.netresearchgate.net This research also discussed various long-range heteronuclear couplings observed between the ¹⁵N nucleus and other atoms in the molecule, providing valuable data on the electronic structure of the heterocyclic ring. researchgate.net

Table 1: ¹⁵N NMR Chemical Shift Data for this compound-4-¹⁵N

PositionChemical Shift (ppm)
N4+302.2 (relative to NH₃ in acetone-d₆)

Data sourced from Pavlik et al. (2002). researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the experimental validation of the molecular formula.

A search of the scientific literature did not yield specific high-resolution mass spectrometry data for this compound. While mass spectra for the compound have been reported in the context of isotopic labeling studies, specific data comparing the calculated exact mass with an experimentally determined value for molecular formula validation were not available in the reviewed sources. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Molecular Vibrations and Structure

In the absence of specific experimental data, a theoretical overview of the expected vibrational signatures for this compound can be provided based on its fundamental structural components: a monosubstituted phenyl ring and a 1,2,4-thiadiazole heterocyclic ring. Such an analysis is predictive and serves to guide future experimental investigations.

General Vibrational Mode Analysis

The vibrational spectrum of this compound would be a composite of the vibrational modes originating from the phenyl group and the thiadiazole ring, as well as vibrations from the C-C bond linking these two moieties.

Phenyl Group Vibrations: The phenyl group gives rise to several characteristic bands that are well-documented.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. These are typically of weak to medium intensity.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of bands in the 1620-1400 cm⁻¹ region. The bands around 1600 cm⁻¹ and 1450 cm⁻¹ are particularly indicative of the benzene (B151609) ring structure.

C-H In-plane and Out-of-plane Bending: In-plane bending vibrations for the C-H bonds are found between 1300 cm⁻¹ and 1000 cm⁻¹. Strong absorptions from C-H out-of-plane bending occur in the 900-675 cm⁻¹ range, and the exact position of these bands is highly indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, strong bands are typically observed near 770-730 cm⁻¹ and 710-690 cm⁻¹.

1,2,4-Thiadiazole Ring Vibrations: The vibrational modes of the 1,2,4-thiadiazole ring are more complex and involve the coupled vibrations of its constituent bonds.

C=N Stretching: The carbon-nitrogen double bond (azomethine) stretching vibration is expected to produce a strong band, typically in the 1650-1550 cm⁻¹ region. This may overlap with the aromatic C=C stretching bands.

Ring Stretching (C-N, C-S, N-N, N-S): The heterocyclic ring will exhibit a series of complex stretching and deformation vibrations. The C-S bond stretching usually appears in the 800-600 cm⁻¹ range. Vibrations involving the N-N and N-S bonds would also contribute to the fingerprint region of the spectrum, generally below 1000 cm⁻¹.

Ring Deformation and Torsion: Various in-plane and out-of-plane bending and torsional modes of the thiadiazole ring would appear at lower frequencies, typically below 800 cm⁻¹.

Expected Spectroscopic Data

Without published experimental spectra, it is not possible to generate definitive data tables. However, a hypothetical table based on characteristic group frequencies is presented below to illustrate what an experimental analysis would aim to determine. The values are representative ranges and not specific data for the title compound.

Table 1: Hypothetical FTIR/Raman Vibrational Frequencies and Assignments for this compound

Expected Frequency Range (cm⁻¹)AssignmentGroup
3100 - 3000ν(C-H)Phenyl Ring
1620 - 1580ν(C=C)Phenyl Ring
1600 - 1550ν(C=N)Thiadiazole Ring
1500 - 1400ν(C=C)Phenyl Ring
1300 - 1000δ(C-H) in-planePhenyl Ring
~1000Ring BreathingPhenyl Ring
900 - 675γ(C-H) out-of-planePhenyl Ring
800 - 600ν(C-S)Thiadiazole Ring

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

A definitive structural elucidation and confirmation of these vibrational modes would require experimental FTIR and Raman spectroscopy, ideally supplemented by computational studies (such as Density Functional Theory, DFT) to calculate the theoretical vibrational frequencies and aid in the precise assignment of each observed spectral band.

Computational Chemistry and Molecular Modeling of 5 Phenyl 1,2,4 Thiadiazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone for the theoretical study of heterocyclic compounds, offering a balance between computational cost and accuracy. For 5-phenyl-1,2,4-thiadiazole and its analogues, DFT is employed to elucidate fundamental aspects of their molecular and electronic characteristics.

Geometry Optimization and Electronic Structure Calculations

DFT methods, particularly using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are utilized to determine the most stable conformation (geometry optimization) of this compound. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography when available for similar structures. researchgate.net

ParameterTypical Calculated Value (Å or °) for Thiadiazole Derivatives
N–N bond length~1.36 Å
C–S bond length (endocyclic)~1.82 - 1.85 Å
C=N bond length~1.30 Å
C–N bond angle (in-ring)~113 - 115°
C–S–C bond angle (in-ring)~84°

Note: The data in the table are representative values from DFT studies on related 1,3,4-thiadiazole (B1197879) derivatives and serve as an estimation for the this compound scaffold. acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. acs.org

In DFT studies of thiadiazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring and the sulfur atom, while the LUMO is typically distributed over the electron-deficient thiadiazole ring. mdpi.com This distribution dictates the molecule's behavior in charge-transfer interactions.

ParameterTypical Calculated Value (eV) for Thiadiazole Derivatives
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-1.5 to -2.5 eV
Energy Gap (ΔE)~4.0 to 5.0 eV

Note: These values are typical for substituted thiadiazole systems and provide an approximation of the electronic parameters for this compound. acs.orgmdpi.com

Local Reactivity Descriptors (e.g., Fukui Functions, Charge Populations, Bond Order Analysis)

To gain a more detailed picture of reactivity at specific atomic sites, local reactivity descriptors are calculated. Fukui functions are used to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This analysis helps in predicting the regioselectivity of chemical reactions. For thiophene (B33073) derivatives, a related class of sulfur-containing heterocycles, Fukui function calculations have successfully identified the most reactive sites for nucleophilic and electrophilic attacks. nih.gov

Charge population analysis , such as Mulliken population analysis, provides a way to assign partial atomic charges to each atom in the molecule. niscpr.res.in This information is valuable for understanding the electrostatic potential and intermolecular interactions. The distribution of charges can highlight the polar nature of certain bonds and the potential for hydrogen bonding or other non-covalent interactions. niscpr.res.inuni-muenchen.de

Bond order analysis gives insight into the nature of the chemical bonds (single, double, triple) within the molecule, which complements the geometric data from optimization calculations.

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Adsorption Mechanisms

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for investigating how this compound derivatives interact with biological macromolecules (like proteins or DNA) or with surfaces. nih.govmdpi.com

By simulating the movement of the thiadiazole derivative and its environment (e.g., a protein in a water box), researchers can explore stable binding poses, calculate binding free energies, and identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net For example, MD simulations have been used to study the interaction mechanism between other heterocyclic inverse agonists and their target receptors, revealing that interactions with hydrophobic residues can be crucial for biological activity. mdpi.com

In the context of materials science, MD simulations can model the adsorption of thiadiazole derivatives onto metal surfaces, which is relevant for applications like corrosion inhibition. These simulations can elucidate the orientation of the molecule on the surface and the nature of the adsorbate-substrate interactions. dergipark.org.tr

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in drug discovery for understanding how the chemical structure of a compound relates to its biological activity. chalcogen.rotandfonline.com These methodologies are widely applied to series of thiadiazole derivatives to guide the design of more potent and selective molecules. semanticscholar.orgniscpr.res.innih.gov

SAR studies involve systematically modifying the structure of a lead compound, such as this compound, and observing the effect on its biological activity. For example, substituents on the phenyl ring can be varied to probe the effects of electronic (electron-donating vs. electron-withdrawing) and steric properties on activity.

QSAR takes this a step further by developing mathematical models that correlate physicochemical properties (descriptors) of the molecules with their biological activity. chalcogen.ro A typical 3D-QSAR method like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) can be used to generate models based on steric and electrostatic fields. chalcogen.ro These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. tandfonline.comsemanticscholar.org

QSAR Model TypeCommon Descriptors Used for ThiadiazolesTypical Statistical Parameters
Linear RegressionPhysicochemical (logP), Topological, Electronic (Dipole Moment)r² (correlation coefficient) > 0.8
kNN-MFA (3D-QSAR)Steric and Electrostatic Fieldsq² (cross-validated r²) > 0.6, pred_r² > 0.5

Note: The table presents common methodologies and validation metrics found in QSAR studies of thiadiazole derivatives. chalcogen.ronih.gov

Theoretical Studies of Tautomerism and Isomerization Pathways

Heterocyclic compounds like this compound can potentially exist in different tautomeric forms or undergo isomerization. Computational chemistry is a powerful tool for investigating the relative stabilities of these different forms and the energy barriers for their interconversion. nih.gov

For related heterocycles like 1,2,4-triazole-3-thiones, theoretical studies have been conducted to investigate thione-thiol tautomerism. nih.gov DFT calculations can determine the relative energies of the tautomers in the gas phase and in different solvents, revealing which form is predominant under various conditions. Such studies have shown that for many triazole-thiones, the thione form is the more stable tautomer. nih.gov

Similarly, computational methods can be used to explore potential isomerization pathways, such as photoisomerization. For example, studies on 1,2,4-oxadiazole (B8745197) derivatives have computationally mapped out the photochemical isomerization pathways to 1,2,4-triazoles, identifying intermediate structures and transition states. researchgate.net These theoretical investigations provide fundamental insights into the chemical behavior and stability of the 1,2,4-thiadiazole (B1232254) ring system.

Synthetic Applications and Material Science Relevance of 5 Phenyl 1,2,4 Thiadiazole

Utility as a Synthetic Building Block for Functionalized Heterocycles

The 5-phenyl-1,2,4-thiadiazole moiety is a versatile precursor for the synthesis of a wide array of functionalized heterocyclic compounds. The reactivity of the 1,2,4-thiadiazole (B1232254) ring is particularly pronounced at the 5-position, which is the most susceptible site for nucleophilic substitution reactions. isres.org This reactivity allows for the strategic introduction of various functional groups and the construction of more elaborate molecular systems.

A key strategy involves preparing an activated precursor, such as 5-chloro-3-phenyl-1,2,4-thiadiazole, which can then efficiently react with a range of nitrogen, sulfur, and oxygen-based nucleophiles. isres.org This approach facilitates the derivatization of the 1,2,4-thiadiazole heterocycle, enabling further structural diversification. isres.org For instance, this methodology has been applied to produce a series of bromophenyl-5-chloro-1,2,4-thiadiazoles, which serve as valuable intermediates for creating diverse molecular structures. isres.org

Furthermore, the this compound scaffold has been integrated into larger, multi-heterocyclic systems. An example is the synthesis of molecules that couple the 1,2,4-thiadiazole ring with a 1,2,4-triazole (B32235) moiety. In one documented synthesis, a 5-(3,4,5-trimethoxyphenyl)-3-p-tolyl-1H-1,2,4-triazole was used as a starting material, which was then reacted with 3,4,5-trimethoxy benzamidine (B55565) and sulfur in DMSO at 130 °C to construct a complex molecule featuring the this compound ring linked to the triazole core. nih.gov This demonstrates its utility in building intricate molecules with potential applications in medicinal chemistry. nih.gov

Development of Novel Molecular Scaffolds

The 1,2,4-thiadiazole ring is considered a "privileged scaffold" in medicinal and synthetic chemistry due to its unique chemical properties and its presence in various biologically active compounds. researchgate.net Its structural resemblance to the pyrimidine (B1678525) moiety, a ubiquitous component of nucleic acids, further enhances its significance. isres.org This has led to growing interest in using this compound as a foundational element for designing novel molecular scaffolds. researchgate.net

The development of these scaffolds is often driven by the need for new therapeutic agents. For example, novel libraries of compounds have been created where the 1,2,4-thiadiazole ring is linked to other heterocyclic systems, such as 1,2,4-triazoles, and further functionalized with amide groups. nih.gov These complex scaffolds are designed to interact with biological targets and have been evaluated for anticancer activities. nih.gov The synthesis of such molecules often involves multi-step reactions where the thiadiazole ring is constructed and then elaborated upon, showcasing its role as a central building block. nih.gov The ability to create diverse and complex structures from this core highlights its importance in the generation of new chemical entities for drug discovery and other applications. researchgate.net

Role in Corrosion Inhibition Mechanisms and Material Protection

Derivatives of this compound have emerged as highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. researchgate.netresearchgate.net The efficacy of these compounds stems from their molecular structure, which includes a five-membered heterocyclic ring with nitrogen and sulfur atoms. researchgate.net These heteroatoms, along with the aromatic phenyl ring, facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a stable protective film that acts as a barrier against corrosive agents. researchgate.netresearchgate.net

One notable derivative, N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT), has been studied extensively for its ability to protect mild steel in a 1 M HCl solution. researchgate.net The inhibition mechanism involves the coordination of nitrogen and sulfur atoms with the metal, leading to a strongly adsorbed layer. researchgate.net In acidic media, the protonation of nitrogen atoms in the molecule enhances this interaction, facilitating more robust adsorption. researchgate.netresearchgate.net

The effectiveness of NPPTT has been quantified through various studies. Research demonstrates a significant reduction in the corrosion rate of mild steel in the presence of the inhibitor. researchgate.net The adsorption of these molecules on the metal surface has been found to follow the Langmuir adsorption model, confirming the formation of a monolayer protective film. researchgate.net

Corrosion Inhibition Efficiency of NPPTT on Mild Steel in 1 M HCl
Inhibitor ConcentrationInhibition Efficiency (IE%)TemperatureImmersion TimeSource
0.5 mM93.9%303 K5 hours researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-phenyl-1,2,4-thiadiazole derivatives, and how are intermediates characterized?

  • Methodology :

  • Thiol-Alkylation : Reacting thiol precursors (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid to yield target acids .
  • Cyclization : Using thioamides or hydrazine derivatives under reflux conditions (e.g., treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochloride to form indole/thiadiazole hybrids) .
    • Characterization :
  • Spectroscopy : IR for functional groups (e.g., S-H, C=N), 1H^1 \text{H}- and 13C^13 \text{C}-NMR for structural elucidation .
  • Elemental Analysis : Confirming purity and stoichiometry .

Q. How are the biological activities of this compound derivatives evaluated?

  • Assays :

  • Antifungal Activity : Disc diffusion or microdilution assays against Candida spp. or Aspergillus spp., with derivatives like 5-phenyl-2-furan hybrids showing IC50_{50} values <10 µM .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure cytotoxicity .
    • Molecular Docking : Predicting binding interactions with targets like Src kinase or SHP1 phosphatase using AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during thiadiazole synthesis?

  • Case Study :

  • Unexpected Products : Treatment of 3-(dimethylamino)-5-phenyl-1,2,4-dithiazolium perchlorate with NaN3_3 yields 5-(dimethylamino)-3-phenyl-1,2,4-thiadiazole, while KNCO leads to CO elimination and formation of 3-(dimethylamino)-5-phenyl-1,2,4-thiadiazole .
    • Resolution Strategies :
  • Mechanistic Analysis : Investigate reaction pathways (e.g., nucleophilic substitution vs. elimination) using DFT calculations .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Q. What computational methods are suitable for optimizing thiadiazole-based drug candidates?

  • Tools :

  • Docking : Use Schrödinger Suite or MOE to predict binding modes with enzymes like SHP1 .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .
    • Validation : Compare computational predictions with in vitro assay results to refine models .

Q. How can crystallographic data improve structural understanding of thiadiazole derivatives?

  • Techniques :

  • Single-Crystal XRD : Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) .
    • Applications :
  • Identify non-covalent interactions (e.g., π-π stacking, hydrogen bonds) influencing stability and activity .

Data Contradiction and Troubleshooting

Q. Why do certain synthetic conditions yield inseparable mixtures of thiadiazole isomers?

  • Case Study :

  • Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids produces mixtures of 5-methoxy-3-aryl and 5-chloro-3-aryl derivatives due to competing nucleophilic substitution .
    • Solutions :
  • Chromatography : Optimize HPLC conditions (C18 columns, acetonitrile/water gradients).
  • Reaction Control : Use anhydrous solvents to minimize methanol participation in side reactions .

Methodological Tables

Synthetic Route Key Reagents Yield Range Reference
Thiol-AlkylationSodium monochloroacetate, Ethanoic acid65-85%
Cyclization with HydrazinesPhenylhydrazine hydrochloride45-70%
Suzuki-Miyaura CouplingArylboronic acids, Pd(PPh3_3)4_450-75%
Biological Activity Assay Type Notable IC50_{50} Reference
Antifungal (Candida albicans)Microdilution8.2 µM
Anticancer (HepG2)MTT12.5 µM

Key Recommendations for Researchers

  • Synthesis : Prioritize thiol-alkylation for high yields and scalability .
  • Characterization : Combine XRD with spectroscopy to resolve structural ambiguities .
  • Data Interpretation : Use computational tools to rationalize unexpected reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.